

# (R)-Cinacalcet-D3 CAS number and molecular weight

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# Technical Guide: (R)-Cinacalcet-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-Cinacalcet-D3**, a deuterated isotopologue of Cinacalcet. The information presented herein is intended to support research and development activities by providing essential chemical data, outlining its primary mechanism of action, and detailing its application in quantitative analysis.

### **Core Compound Data**

**(R)-Cinacalcet-D3** is the deuterated form of (R)-Cinacalcet, a calcimimetic agent. The incorporation of deuterium isotopes makes it an ideal internal standard for mass spectrometry-based quantification of Cinacalcet in biological matrices.

Parameter	Value	Reference
CAS Number	1228567-12-1	[1]
Molecular Formula	C22H19D3F3N	
Molecular Weight	360.4 g/mol	[1]

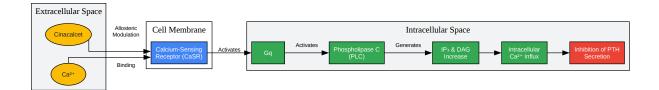
### **Mechanism of Action: Cinacalcet**



Cinacalcet is a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor found on the surface of the chief cells of the parathyroid gland.[2][3][4] By binding to the transmembrane domain of the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions.[3][4] This enhanced sensitivity means that lower concentrations of serum calcium are sufficient to activate the receptor, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH).[3][4]

The downstream signaling cascade of CaSR activation involves G-proteins, primarily Gq and Gi.[2] Activation of the Gq pathway stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an influx of intracellular calcium, which ultimately suppresses PTH secretion.[2][3]

## **Signaling Pathway of Cinacalcet**



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Caption: Signaling pathway of Cinacalcet via the Calcium-Sensing Receptor.

# **Application in Quantitative Analysis**

**(R)-Cinacalcet-D3** is primarily used as an internal standard in the quantification of Cinacalcet in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] The stable isotope-labeled standard allows for accurate and precise measurement by correcting for variations in sample preparation and instrument response.



# Experimental Protocol: Quantification of Cinacalcet in Human Plasma by LC-MS/MS

This protocol is a generalized representation based on published methodologies.[5][6][7][8]

- 1. Sample Preparation:
- To a 50 μL aliquot of human plasma, add a known concentration of (R)-Cinacalcet-D3 as the internal standard.
- Perform protein precipitation by adding a solvent such as acetonitrile.
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for analysis.
- 2. Chromatographic Separation:
- HPLC System: A standard high-performance liquid chromatography system.
- Column: A C18 reverse-phase column (e.g., Eclipse Plus C18) is commonly used.[6]
- Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium formate.[6][8]
- Flow Rate: A constant flow rate, for example, 0.6 mL/min.[6]
- 3. Mass Spectrometric Detection:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).







• MRM Transitions:

Cinacalcet: m/z 358.1 → 155.1[5][8]

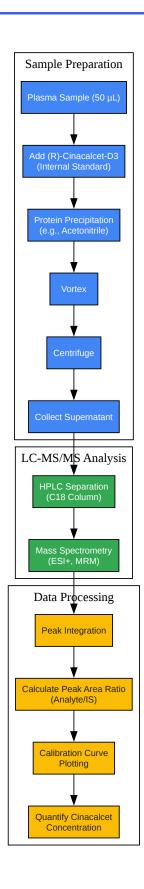
• **(R)-Cinacalcet-D3**: m/z 361.1 → 158.1[5]

4. Quantification:

- A calibration curve is generated by analyzing samples with known concentrations of Cinacalcet and a fixed concentration of the internal standard, (R)-Cinacalcet-D3.
- The concentration of Cinacalcet in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for quantification is typically between 0.1 to 100 ng/mL.[5][6]

### **Experimental Workflow**





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Caption: Workflow for the quantification of Cinacalcet using LC-MS/MS.



## **Clinical Efficacy Data of Cinacalcet**

Cinacalcet is indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis.[9][10] Clinical studies have demonstrated its effectiveness in reducing elevated PTH levels.

Study Population	Treatment Group	Primary Endpoint	Result	p-value	Reference
Chronic Hemodialysis Patients with Severe Secondary Hyperparathy roidism	Cinacalcet	>30% reduction in iPTH	80% of patients achieved target	0.001	[11]
Control	>30% reduction in iPTH	13% of patients achieved target	[11]		
Pediatric Patients with CKD and Secondary Hyperparathy roidism on Dialysis	Cinacalcet	≥30% reduction from baseline in mean intact PTH	55% of patients achieved endpoint	0.017	[12]
Placebo	≥30% reduction from baseline in mean intact PTH	19% of patients achieved endpoint	[12]		

In long-term studies, Cinacalcet has been shown to sustain reductions in PTH for up to three years.[13][14] After 100 weeks of treatment, approximately 55% of patients achieved a PTH



#### concentration of ≤300 pg/mL.[13][14]

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